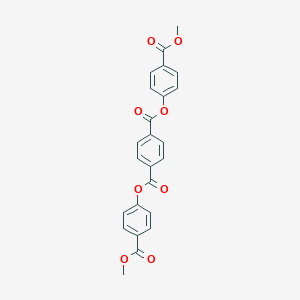

Bis(4-methoxycarbonylphenyl) Terephthalate

Description

Properties

IUPAC Name |

bis(4-methoxycarbonylphenyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O8/c1-29-21(25)15-7-11-19(12-8-15)31-23(27)17-3-5-18(6-4-17)24(28)32-20-13-9-16(10-14-20)22(26)30-2/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVVPIVANBPSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551747 | |

| Record name | Bis[4-(methoxycarbonyl)phenyl] benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99328-23-1 | |

| Record name | Bis[4-(methoxycarbonyl)phenyl] benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Bis(4-methoxycarbonylphenyl) Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(4-methoxycarbonylphenyl) Terephthalate, a key monomer in the production of high-performance polyesters. This document details the experimental protocol for its synthesis via the reaction of terephthaloyl chloride and methyl 4-hydroxybenzoate. It further outlines a suite of analytical techniques for the thorough characterization of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and thermal analysis. All quantitative data are summarized in structured tables for clarity and ease of comparison. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and characterization processes.

Introduction

This compound (CAS No. 99328-23-1) is a symmetrical aromatic ester with the molecular formula C₂₄H₁₈O₈ and a molecular weight of 434.40 g/mol .[1][2] Its rigid structure, conferred by the multiple aromatic rings, makes it a valuable building block for the synthesis of advanced polymers. The incorporation of this monomer into polyester chains imparts desirable properties such as high thermal stability, excellent mechanical strength, and robust chemical resistance.[3] These characteristics make the resulting polymers suitable for a wide range of applications, including specialty films, high-strength fibers, and durable coatings.

This guide serves as a practical resource for researchers and professionals engaged in polymer chemistry and materials science, providing a detailed methodology for the preparation and comprehensive analysis of this important monomer.

Synthesis of this compound

The synthesis of this compound is typically achieved through an esterification reaction between terephthaloyl chloride and methyl 4-hydroxybenzoate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

Materials:

-

Terephthaloyl chloride

-

Methyl 4-hydroxybenzoate

-

Triethylamine (or other suitable base, e.g., pyridine)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Toluene)

-

Deionized water

-

Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (2.0 equivalents) and triethylamine (2.2 equivalents) in an anhydrous solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of terephthaloyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled reaction mixture dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain this compound as a white solid.[1]

-

Dry the purified product in a vacuum oven.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and properties.

Physical Properties

| Property | Value | Reference |

| Appearance | White Solid | [1] |

| Molecular Formula | C₂₄H₁₈O₈ | [2][4] |

| Molecular Weight | 434.40 g/mol | [1][2] |

| Purity | ≥97% (HPLC) | [1] |

| Melting Point | Not available | [1] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the ester groups. The aromatic protons on the central terephthalate ring and the pendant phenyl rings will likely appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The methyl protons of the two methoxycarbonyl groups should appear as a sharp singlet in the upfield region (around 3.9-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. Key expected signals include those for the carbonyl carbons of the ester groups (around 165 ppm), the aromatic carbons, and the methyl carbons of the methoxy groups (around 52 ppm). PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[4]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1720 - 1740 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 434.4.

Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the compound. While some sources report the melting point as not available, DSC analysis would provide a definitive value or indicate decomposition before melting.

3.3.2. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the compound by measuring its weight loss as a function of temperature. This analysis will reveal the onset of decomposition and the temperature at which significant degradation occurs, which is crucial for determining the processing window of polymers derived from this monomer.

Characterization Workflow

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has detailed a reliable method for the synthesis of this compound and outlined a comprehensive suite of analytical techniques for its characterization. The provided experimental protocol and characterization workflows serve as a valuable resource for researchers in the field of polymer science and materials development. The successful synthesis and thorough characterization of this monomer are critical first steps in the development of novel high-performance polyesters with tailored properties for advanced applications.

References

"Bis(4-methoxycarbonylphenyl) Terephthalate chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxycarbonylphenyl) terephthalate is a chemical compound primarily utilized as a monomer in the synthesis of high-performance polyesters.[1] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed, representative synthesis protocol. The information is intended for researchers and professionals in materials science and polymer chemistry.

Chemical Structure and Properties

This compound is a symmetrical aromatic ester. The molecule consists of a central terephthalate core to which two 4-methoxycarbonylphenyl groups are attached via ester linkages.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈O₈ | [2][3] |

| Molecular Weight | 434.40 g/mol | [2] |

| CAS Number | 99328-23-1 | [2][4] |

| IUPAC Name | bis(4-methoxycarbonylphenyl) benzene-1,4-dicarboxylate | [4] |

| Appearance | White solid | [2] |

| Melting Point | Not available | [2] |

| Solubility | Data not readily available. Expected to be soluble in chlorinated and polar aprotic solvents. | |

| Purity | ≥97% (HPLC) | [2] |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons on the central terephthalate ring: ~8.3 ppm (singlet). - Aromatic protons on the outer phenyl rings: two doublets in the range of 7.3-8.2 ppm. - Methyl protons of the methoxycarbonyl groups: ~3.9 ppm (singlet). |

| ¹³C NMR | - Carbonyl carbons of the terephthalate ester: ~164 ppm. - Carbonyl carbons of the methoxycarbonyl groups: ~166 ppm. - Aromatic carbons: in the range of 122-155 ppm. - Methyl carbons of the methoxycarbonyl groups: ~52 ppm. |

| FTIR (cm⁻¹) | - C=O stretching (ester): ~1720-1740 cm⁻¹. - C-O stretching (ester): ~1250-1280 cm⁻¹. - Aromatic C=C stretching: ~1500-1600 cm⁻¹. - C-H stretching (aromatic): ~3000-3100 cm⁻¹. - C-H stretching (methyl): ~2950 cm⁻¹. |

| Mass Spec. (m/z) | - Molecular Ion [M]⁺: ~434.10. - Key fragments may include ions corresponding to the loss of methoxy groups (-OCH₃), methoxycarbonyl groups (-COOCH₃), and cleavage of the ester linkages. |

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from the synthesis of structurally similar compounds.[5]

3.1. Synthesis of this compound

Materials:

-

Terephthaloyl chloride

-

Methyl 4-hydroxybenzoate

-

Triethylamine (solvent and base)

-

Dichloromethane (for extraction)

-

Ethyl acetate (for extraction)

-

Anhydrous calcium chloride (drying agent)

-

Silica gel (for column chromatography)

Procedure:

-

To a solution of methyl 4-hydroxybenzoate (2.3 mmol) in triethylamine (8 ml), add terephthaloyl chloride (1 mmol).

-

Stir the reaction mixture at 333 K under a nitrogen atmosphere for 8 hours.

-

After the reaction is complete, quench the mixture with water.

-

Extract the product with a mixture of dichloromethane and ethyl acetate.

-

Dry the combined organic layers over anhydrous calcium chloride.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and ethyl acetate).

-

Evaporate the solvent from the collected fractions to yield the purified product.

3.2. Characterization

The synthesized product can be characterized using the following standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[2]

Logical Relationships and Workflows

References

- 1. This compound [myskinrecipes.com]

- 2. securewellnessgroup.com [securewellnessgroup.com]

- 3. This compound [m.chemicalbook.com]

- 4. This compound | C24H18O8 | CID 13878968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal structure of bis(4-allyl-2-methoxyphenyl) terephthalate - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Bis(4-methoxycarbonylphenyl) Terephthalate (CAS Number 99328-23-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties of the chemical compound with CAS number 99328-23-1, scientifically known as Bis(4-methoxycarbonylphenyl) Terephthalate. This document collates available data on its chemical and physical properties, safety information, and applications. Due to its primary use as a monomer in the synthesis of high-performance polymers, information regarding its biological activity, signaling pathways, and direct applications in drug development is limited. This guide presents the currently available scientific information to serve as a foundational resource for researchers and professionals in relevant fields.

Chemical and Physical Properties

This compound is a complex ester. Structurally, it is the diester of terephthalic acid with two molecules of methyl 4-hydroxybenzoate. This structure imparts significant rigidity and thermal stability, making it a valuable component in polymer chemistry.

General Properties

| Property | Value | Source(s) |

| CAS Number | 99328-23-1 | [1][2] |

| Common Name | This compound | [1] |

| Synonyms | DLC, Terephthalic Acid Bis[4-(methoxycarbonyl)phenyl] Ester | [1] |

| Molecular Formula | C₂₄H₁₈O₈ | [1][2] |

| Molecular Weight | 434.40 g/mol | [3] |

| Physical State | Solid, Crystal/Powder | [1] |

| Color | White to Almost White | [1] |

Quantitative Data

| Property | Value | Source(s) |

| Melting Point | Not available | [4] |

| Boiling Point | 605.9 ± 50.0 °C at 760 mmHg | N/A |

| Density | 1.3 ± 0.1 g/cm³ | N/A |

| Solubility | Not available | N/A |

| Vapor Pressure | Not available | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is extensive, a summary of expected peaks and features is provided below. Researchers can access detailed spectra from databases such as PubChem.

-

¹H NMR: Expected signals would include peaks corresponding to the protons on the central terephthalate ring and the two sets of equivalent protons on the outer phenyl rings, as well as a singlet for the methyl ester protons.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the carbons of the aromatic rings, and the methyl carbons of the ester groups.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester groups (typically around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the ester linkages.

Synthesis

Representative Experimental Protocol for a Structurally Related Compound

The following protocol describes the synthesis of a structurally analogous compound, bis(4-allyl-2-methoxyphenyl) terephthalate, and can be considered a representative procedure.[5]

Materials:

-

Terephthaloyl chloride

-

4-allyl-2-methoxyphenol

-

Triethylamine

-

Ethyl acetate

-

Dichloromethane

-

Anhydrous calcium chloride

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve terephthaloyl chloride (1 mmol) and 4-allyl-2-methoxyphenol (2.3 mmol) in triethylamine (8 ml).

-

Stir the reaction mixture at 333 K (60 °C) under a nitrogen atmosphere for 8 hours.

-

After the reaction is complete, quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous calcium chloride and remove the solvent by rotary evaporation.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate (2:1, v/v) as the eluent.

-

Evaporate the solvent from the collected fractions to yield the final product.

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis and purification of a terephthalate diester based on the representative protocol.

Caption: General Synthesis Workflow for Terephthalate Diesters.

Applications

The primary application of this compound is as a monomer in the production of high-performance polymers, specifically specialized polyesters.[6] These polymers exhibit desirable properties such as excellent thermal stability, high mechanical strength, and good chemical resistance.[6] These characteristics make them suitable for a range of advanced engineering applications, including the manufacturing of durable films, fibers, and coatings.[6] Additionally, materials derived from this monomer are utilized in the electronics industry for insulating films and protective layers, as well as in the automotive and aerospace sectors where lightweight and robust materials are required.[6]

Biological Activity and Toxicology

There is no significant information available in the scientific literature to suggest that this compound has any specific biological activity or has been investigated for applications in drug development.

Safety Information

Safety data sheets for this compound indicate that it is not classified as a hazardous substance according to Regulation (EC) No 1272/2008. The following table summarizes key safety information.

| Safety Aspect | Recommendation |

| Hazard Classification | Not a hazardous substance or mixture. |

| Pictograms | None |

| Signal Word | No signal word |

| Hazard Statements | None |

| Precautionary Statements | None |

| First Aid (Inhalation) | Remove to fresh air. |

| First Aid (Skin Contact) | Wash with soap and water. |

| First Aid (Eye Contact) | Rinse with plenty of water. |

| First Aid (Ingestion) | Rinse mouth with water. |

| Storage | Keep container tightly closed. Store in a cool, dark place. |

| Incompatible Materials | Oxidizing agents. |

Conclusion

This compound (CAS 99328-23-1) is a well-defined chemical compound with its primary utility in the field of polymer science. Its chemical structure lends itself to the creation of robust and stable polyesters for demanding applications. While a significant body of information on its biological effects is absent, its safety profile appears favorable for its intended industrial use. This guide provides a summary of the available technical data and highlights the areas where further research, particularly in the full characterization of its physical properties and the publication of detailed synthesis protocols, would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [m.chemicalbook.com]

- 3. This compound | C24H18O8 | CID 13878968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. securewellnessgroup.com [securewellnessgroup.com]

- 5. Crystal structure of bis(4-allyl-2-methoxyphenyl) terephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

"Bis(4-methoxycarbonylphenyl) Terephthalate molecular weight and formula"

This document provides the core physicochemical properties of Bis(4-methoxycarbonylphenyl) Terephthalate, a compound relevant to researchers in materials science and polymer chemistry. The following data has been compiled from reputable chemical databases.

Molecular Formula and Weight

This compound is a chemical compound with the molecular formula C24H18O8[1][2][3][4]. Its molecular weight is approximately 434.4 g/mol [1][2][4][5].

A more precise molecular weight has been reported as 434.39492 g/mol [3]. For most practical laboratory applications, the value of 434.40 g/mol is commonly used[2][4].

The table below summarizes the key identifiers and molecular properties of this compound.

| Parameter | Value |

| Chemical Name | This compound |

| Molecular Formula | C24H18O8[1][2][3][4] |

| Molecular Weight | 434.40 g/mol [2][4] |

| CAS Number | 99328-23-1[2] |

| Synonyms | Terephthalic Acid Bis[4-(methoxycarbonyl)phenyl] Ester, 1,4-Benzenedicarboxylic acid, bis[4-(methoxycarbonyl)phenyl] ester[1] |

References

Spectroscopic Fingerprint of Bis(4-methoxycarbonylphenyl) Terephthalate: A Technical Guide

Introduction

Bis(4-methoxycarbonylphenyl) terephthalate is a chemical compound with the molecular formula C24H18O8.[1][2][3] Its IUPAC name is bis(4-methoxycarbonylphenyl) benzene-1,4-dicarboxylate.[1] This molecule is of interest to researchers in materials science, particularly in the synthesis of high-performance polymers and specialty polyesters. A thorough understanding of its spectroscopic characteristics is paramount for quality control, structural elucidation, and monitoring of chemical transformations. This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopic analysis of this compound, including predicted spectral data and standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to identify the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals in the aromatic and methyl regions, consistent with its molecular structure. The aromatic protons of the terephthalate and phenyl rings are expected to appear as multiplets in the downfield region, while the methyl protons of the ester groups will be observed as a singlet in the upfield region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.30 | s | 4H | Protons on the central terephthalate ring |

| ~8.10 | d | 4H | Aromatic protons ortho to the carboxylate group on the phenyl rings |

| ~7.30 | d | 4H | Aromatic protons meta to the carboxylate group on the phenyl rings |

| ~3.95 | s | 6H | Methyl protons of the methoxycarbonyl groups |

Note: Predicted data is based on the analysis of similar aromatic ester compounds.[4][5][6][7][8]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the methyl carbons of the ester groups.

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | Carbonyl carbon of the terephthalate ester |

| ~164.0 | Carbonyl carbon of the methoxycarbonyl group |

| ~155.0 | Aromatic carbon attached to the ester oxygen |

| ~134.5 | Quaternary aromatic carbon of the terephthalate ring |

| ~131.0 | Aromatic CH ortho to the methoxycarbonyl group |

| ~129.5 | Quaternary aromatic carbon attached to the methoxycarbonyl group |

| ~122.0 | Aromatic CH meta to the methoxycarbonyl group |

| ~52.5 | Methyl carbon of the methoxycarbonyl group |

Note: Predicted data is based on the analysis of similar aromatic ester compounds.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups of the esters and various vibrations from the aromatic rings.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~1725 | Strong | C=O stretching of the terephthalate ester |

| ~1715 | Strong | C=O stretching of the methoxycarbonyl ester |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~1270 | Strong | C-O stretching of the ester groups |

| ~1100 | Strong | O-C-C stretching of the ester groups |

| ~850-750 | Strong | Aromatic C-H out-of-plane bending |

Note: Predicted data is based on the analysis of similar aromatic ester compounds.[4][11][12][13][14][15]

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~3-4 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: -10 to 220 ppm

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the major absorption peaks with their corresponding wavenumbers.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.

References

- 1. This compound | C24H18O8 | CID 13878968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. securewellnessgroup.com [securewellnessgroup.com]

- 3. This compound [m.chemicalbook.com]

- 4. methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate (10374-81-9) for sale [vulcanchem.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Thermal Properties of Bis(4-methoxycarbonylphenyl) Terephthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Expected Thermal Characteristics

Bis(4-methoxycarbonylphenyl) Terephthalate is an aromatic ester, a class of compounds known for its high thermal stability. This stability arises from the presence of rigid benzene rings in its structure. It is a monomer used in the synthesis of specialized polyesters that exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced engineering applications[1].

Based on data from related aromatic polyesters, it is anticipated that this compound will exhibit the following thermal properties:

-

High Decomposition Temperature: Aromatic polyesters generally display high thermal stability, with decomposition temperatures often exceeding 300°C.

-

Distinct Melting Point: As a crystalline or semi-crystalline solid, a sharp melting endotherm is expected in a DSC analysis.

-

Potential for Glass Transition: Depending on its amorphous content and the thermal history of the sample, a glass transition temperature (Tg) may be observable.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal properties of this compound, TGA and DSC analyses are essential. The following sections detail the standard experimental protocols for these techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Table 1: TGA Experimental Protocol

| Parameter | Recommended Setting |

| Instrument | TGA 8000 Thermogravimetric Analyzer (or equivalent) |

| Sample Preparation | 5-10 mg of the sample placed in a ceramic or platinum pan. |

| Atmosphere | Nitrogen (inert) or Air (oxidative) |

| Flow Rate | 20-50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | 30 °C to 800 °C |

| Data Analysis | Onset of decomposition, temperature of maximum decomposition rate, and residual mass. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine transition temperatures such as melting point (Tm) and glass transition temperature (Tg), as well as to quantify the enthalpy of these transitions.

Table 2: DSC Experimental Protocol

| Parameter | Recommended Setting |

| Instrument | DSC Q2000 (or equivalent) |

| Sample Preparation | 3-5 mg of the sample hermetically sealed in an aluminum pan. |

| Atmosphere | Nitrogen |

| Flow Rate | 50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Program | 1. Heat from 25 °C to a temperature above the expected melting point.2. Cool to 25 °C at 10 °C/min.3. Reheat to the same maximum temperature at 10 °C/min. |

| Data Analysis | Tg (from the second heating scan), Tm (from the first and second heating scans), and enthalpy of melting. |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the TGA and DSC experimental procedures.

Logical Relationship of Thermal Properties

The thermal properties of this compound are interconnected and dictate its behavior at elevated temperatures. The following diagram illustrates these relationships.

References

Crystal Structure of Bis(4-methoxycarbonylphenyl) Terephthalate: Data Currently Unavailable

An in-depth search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of Bis(4-methoxycarbonylphenyl) Terephthalate. This suggests that the single-crystal X-ray diffraction data required for a detailed structural analysis may not be publicly available at this time.

As an alternative, this technical guide provides a comprehensive analysis of a closely related compound, Bis(4-allyl-2-methoxyphenyl) terephthalate , for which detailed crystallographic information has been published. This will serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of terephthalate derivatives.

Technical Guide: Crystal Structure of Bis(4-allyl-2-methoxyphenyl) terephthalate

This guide details the synthesis, experimental protocols, and crystallographic data for Bis(4-allyl-2-methoxyphenyl) terephthalate.

Experimental Protocols

Synthesis of Bis(4-allyl-2-methoxyphenyl) terephthalate [1][2]

The synthesis of the title compound was achieved through the reaction of terephthaloyl chloride with 4-allyl-2-methoxyphenol.[1][2]

-

Materials :

-

Procedure :

-

A mixture of terephthaloyl chloride and 4-allyl-2-methoxyphenol was stirred in triethylamine as a solvent.[1][2]

-

The reaction was conducted under a nitrogen atmosphere at 333 K for 8 hours.[1][2]

-

Following the reaction, the mixture was quenched with water and extracted with ethyl acetate.[1][2]

-

The organic layer was dried over anhydrous calcium chloride.[1][2]

-

The crude product was purified by column chromatography on silica gel using a 2:1 (v/v) mixture of dichloromethane and ethyl acetate as the eluent.[1][2]

-

The purified solution was evaporated to yield the final product (0.32 g, 70% yield).[1][2]

-

Crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethyl alcohol solution at room temperature.[1][2]

-

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction.

-

Data Collection : A Bruker SMART CCD area-detector diffractometer was used for data collection.[2]

-

Structure Solution and Refinement : The structure was solved and refined using SHELXS2013 and SHELXL2013 programs.[2] All hydrogen atoms were positioned geometrically and refined using a riding model.[1][2]

Data Presentation

Table 1: Crystal Data and Structure Refinement for Bis(4-allyl-2-methoxyphenyl) terephthalate

| Parameter | Value |

| Empirical formula | C₂₈H₂₆O₆ |

| Formula weight | 458.49 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a | 7.8853 (2) Å |

| b | 9.0404 (3) Å |

| c | 9.4801 (3) Å |

| α | 70.660 (4)° |

| β | 73.817 (3)° |

| γ | 75.145 (2)° |

| Volume | 602.28 (4) ų |

| Z | 1 |

| Density (calculated) | 1.264 Mg/m³ |

| Absorption coefficient | 0.090 mm⁻¹ |

| F(000) | 242 |

| Data collection | |

| Theta range for data collection | 2.21 to 28.28° |

| Index ranges | -10<=h<=10, -12<=k<=12, -12<=l<=12 |

| Reflections collected | 21083 |

| Independent reflections | 3008 [R(int) = 0.0501] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3008 / 0 / 161 |

| Goodness-of-fit on F² | 1.091 |

| Final R indices [I>2sigma(I)] | R1 = 0.0513, wR2 = 0.1585 |

| R indices (all data) | R1 = 0.0818, wR2 = 0.1733 |

| Largest diff. peak and hole | 0.282 and -0.279 e.Å⁻³ |

Mandatory Visualization

References

Solubility of Bis(4-methoxycarbonylphenyl) Terephthalate in Organic Solvents: A Technical Guide

Introduction

Bis(4-methoxycarbonylphenyl) terephthalate is a key monomer utilized in the synthesis of high-performance polymers and specialized polyesters. These resulting polymers are noted for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced applications in electronics, aerospace, and automotive industries.[1] A fundamental understanding of the solubility of this monomer in various organic solvents is paramount for its synthesis, purification, and polymerization processes. The selection of an appropriate solvent system is critical for controlling reaction kinetics, polymer molecular weight, and the overall properties of the final material.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the inferred solubility based on its chemical structure, general principles of solubility for aromatic esters, and detailed experimental protocols for its determination.

Physicochemical Properties and Predicted Solubility Profile

This compound is a large, symmetrical, and rigid aromatic ester. Its structure consists of a central terephthalate core with two 4-methoxycarbonylphenyl groups attached. The presence of multiple ester linkages and aromatic rings dictates its solubility behavior.

Based on the principle of "like dissolves like," the following solubility profile can be predicted:

-

Low Polarity Solvents (e.g., Hexane, Toluene): Solubility is expected to be low due to the presence of polar ester groups. However, the large aromatic surface area might allow for some interaction with aromatic solvents like toluene at elevated temperatures.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents are generally effective at dissolving large, polarizable molecules. It is anticipated that this compound would exhibit its highest solubility in these types of solvents, particularly with heating. In the synthesis of related polymers, DMSO has been used as a solvent.[2]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The molecule is expected to be virtually insoluble in water and have very limited solubility in short-chain alcohols.[3][4][5] The large, nonpolar aromatic structure outweighs the polarity of the ester groups, preventing effective solvation by hydrogen-bonding solvents.[3][4][5]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be expected in these solvents.

The large and rigid structure of the molecule will likely require significant energy to overcome the crystal lattice energy, suggesting that solubility in most solvents will be enhanced at higher temperatures.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble | Predominantly nonpolar solvent cannot effectively solvate the polar ester groups. |

| Nonpolar Aromatic | Toluene, Xylene | Sparingly Soluble (increases with heat) | Aromatic stacking interactions may promote some solubility. |

| Polar Aprotic | DMSO, DMF, NMP, Acetone | Soluble (especially with heat) | Strong dipole-dipole interactions can solvate the ester groups effectively.[6][7][8] |

| Polar Protic | Water, Methanol, Ethanol | Insoluble | Large hydrophobic structure dominates over the potential for hydrogen bonding with the solvent.[3][4][5] |

| Chlorinated | Dichloromethane, Chloroform | Sparingly to Moderately Soluble | Intermediate polarity may allow for some dissolution. |

Disclaimer: This table represents predicted solubility based on chemical principles. Experimental verification is required.

Quantitative Solubility Data for Analogous Compounds

Table 2: Illustrative Solubility of Terephthalic Acid (PTA) in Various Solvents

| Solvent | Temperature (°C) | Solubility (g PTA / 100 g Solvent) |

| Water | 25 | < 0.1 |

| Acetic Acid | 25 | < 0.1 |

| Acetone | 25 | < 0.1 |

| N,N-Dimethylformamide (DMF) | 25 | 6.7 |

| Dimethyl Sulfoxide (DMSO) | 25 | 20.0 |

| N-Methyl-2-pyrrolidone (NMP) | 90 | ~10.0 |

Data sourced from literature on terephthalic acid solubility and is for illustrative purposes only.

Experimental Protocols for Solubility Determination

For researchers needing precise solubility data, the following experimental protocols are recommended.

Key Experiment: Equilibrium Solubility by the Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a crystalline compound.[9]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure:

-

Add an excess amount of crystalline this compound to a vial. The excess solid is crucial to ensure saturation is reached.

-

Pipette a known volume or mass of the selected solvent into the vial.

-

Securely cap the vial and place it in a temperature-controlled orbital shaker.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids.

-

Accurately weigh the filtered solution.

-

For Gravimetric Analysis: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Once all the solvent has evaporated, cool the vial in a desiccator and weigh it to determine the mass of the dissolved solid.

-

For HPLC Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine its concentration against a prepared standard curve.

Calculation (Gravimetric): Solubility ( g/100 mL) = (Mass of residue / Volume of solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic determination of solubility.

Caption: Workflow for Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a qualitative understanding can be derived from its molecular structure. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with solubility increasing at higher temperatures. For applications in research, drug development, and materials science that require precise solubility values, the experimental protocols outlined in this guide, particularly the shake-flask method, provide a robust framework for their determination. This foundational data is essential for the successful synthesis, purification, and processing of polymers derived from this important monomer.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nagwa.com [nagwa.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 8. Studies of Solubility of Dicarboxilic Acid Mixtures in Organic Solvents - Neliti [neliti.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-methoxycarbonylphenyl) Terephthalate: A Monomer for High-Performance Polymers

Introduction

High-performance polymers are essential materials in advanced engineering applications, offering superior thermal stability, mechanical strength, and chemical resistance. Wholly aromatic polyesters, a significant class of these materials, derive their exceptional properties from their rigid molecular structure. Bis(4-methoxycarbonylphenyl) terephthalate is a promising, yet not extensively documented, monomer for the synthesis of such high-performance aromatic polyesters.

This technical guide provides a detailed exploration of this compound, from its proposed synthesis to its polymerization and the anticipated properties of the resulting polymer. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the development of novel high-performance polymers.

Monomer: this compound

This compound is an aromatic ester monomer. Its rigid structure, composed of three phenyl rings linked by ester groups, is the key to the high-performance characteristics of its corresponding polymer.

Proposed Monomer Properties

The anticipated properties of this compound are summarized in the table below. These values are theoretical or estimated based on its chemical structure.

| Property | Proposed Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂₄H₁₈O₈ |

| Molecular Weight | 434.39 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | > 300 °C (estimated) |

| Solubility | Insoluble in water; soluble in chlorinated organic solvents and polar aprotic solvents. |

Monomer Synthesis

A plausible and efficient method for the synthesis of this compound is the Schotten-Baumann reaction of terephthaloyl chloride with methyl 4-hydroxybenzoate in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Terephthaloyl chloride

-

Methyl 4-hydroxybenzoate

-

Anhydrous pyridine (or other suitable base)

-

Anhydrous dichloromethane (or other suitable solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Methanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 4-hydroxybenzoate (2.1 equivalents) in anhydrous dichloromethane.

-

Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve terephthaloyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the terephthaloyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid to neutralize the excess pyridine.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) to obtain pure this compound.

-

Characterize the final product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and melting point analysis.

Polymerization of this compound

The polymerization of this compound can be achieved through standard polycondensation techniques, such as solution polymerization or melt polymerization, to yield a high-performance aromatic polyester.

Proposed Polymerization Pathways

Caption: Proposed polymerization routes for the monomer.

Experimental Protocol: Solution Polymerization

Materials:

-

This compound monomer

-

High-boiling point aprotic solvent (e.g., diphenyl ether, therm-S)

-

Catalyst (e.g., antimony trioxide, titanium-based catalyst)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Charge the this compound monomer and a suitable high-boiling point solvent into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

Add a catalytic amount of a suitable polycondensation catalyst.

-

Heat the mixture under a slow stream of nitrogen to a temperature sufficient to dissolve the monomer and initiate polymerization (typically 180-220 °C).

-

Continue the reaction at this temperature for several hours, allowing the methanol byproduct to distill off.

-

Gradually increase the temperature (up to 250-300 °C) and apply a vacuum to remove the final traces of methanol and drive the polymerization to completion, resulting in a high molecular weight polymer.

-

Monitor the viscosity of the reaction mixture to gauge the progress of polymerization.

-

Once the desired viscosity is achieved, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

-

Filter, wash the polymer with fresh non-solvent, and dry it in a vacuum oven.

Experimental Protocol: Melt Polymerization

Materials:

-

This compound monomer

-

Catalyst (e.g., antimony trioxide, zinc acetate)

-

Stabilizer (e.g., a phosphite compound)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Place the this compound monomer, catalyst, and stabilizer in a polymerization reactor equipped with a powerful stirrer for viscous melts, a nitrogen inlet, and a vacuum line.

-

Heat the reactor under a nitrogen atmosphere to a temperature just above the melting point of the monomer to create a molten state.

-

Maintain this temperature for an initial period (e.g., 1-2 hours) to allow for the initial polycondensation and removal of the bulk of the methanol byproduct.

-

Gradually increase the temperature (e.g., to 280-320 °C) while simultaneously reducing the pressure (applying a high vacuum).

-

Continue the melt polycondensation under these conditions for several hours. The increase in melt viscosity is an indicator of the increasing molecular weight of the polymer.

-

Once the desired melt viscosity is reached, extrude the polymer from the reactor under nitrogen pressure and pelletize it.

Properties of Poly(this compound)

The wholly aromatic structure of this polymer is expected to impart excellent thermal and mechanical properties. The following tables present anticipated quantitative data for the polymer.

Anticipated Thermal Properties

| Property | Anticipated Value Range |

| Glass Transition Temp. (Tg) | 180 - 220 °C |

| Melting Temperature (Tm) | > 350 °C (or amorphous) |

| Decomposition Temp. (TGA, 5%) | > 450 °C |

Anticipated Mechanical Properties

| Property | Anticipated Value Range |

| Tensile Strength | 90 - 120 MPa |

| Tensile Modulus | 3.5 - 5.0 GPa |

| Elongation at Break | 5 - 15 % |

Structure-Property Relationship

The exceptional properties of poly(this compound) are directly linked to its molecular architecture.

In-Depth Technical Guide to the Thermotropic Liquid Crystalline Properties of Terephthalate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic liquid crystalline properties of terephthalate derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of these versatile materials. The guide delves into the structure-property relationships that govern their mesomorphic behavior and provides detailed experimental protocols for their characterization.

Introduction to Terephthalate-Based Thermotropic Liquid Crystals

Thermotropic liquid crystals (TLCs) are a class of materials that exhibit a phase of matter intermediate between a crystalline solid and an isotropic liquid upon a change in temperature. Terephthalate derivatives, which contain a central 1,4-disubstituted benzene ring, are a prominent family of compounds that form the basis of many thermotropic liquid crystalline polymers (TLCPs) and smaller mesogenic molecules. The rigid, linear geometry of the terephthalate core is a key structural feature that promotes the formation of anisotropic liquid crystalline phases, such as the nematic and smectic phases.

The properties of these materials can be finely tuned by modifying their molecular architecture. Variations in the length and nature of flexible side chains (e.g., alkoxy groups), the introduction of different linking groups, and the modification of the aromatic core structure all have a profound impact on the transition temperatures, phase types, and overall performance of the resulting liquid crystals. This tunability makes terephthalate derivatives attractive for a wide range of applications, from high-strength fibers and engineering plastics to advanced optical and electronic components.

Quantitative Data on Thermotropic Properties

The thermal behavior of terephthalate-based liquid crystals is a critical aspect of their characterization. The transition temperatures, including the glass transition temperature (Tg), melting temperature (Tm), and the clearing or isotropization temperature (Ti), define the temperature range over which the liquid crystalline phase is stable. The following tables summarize key quantitative data for two series of thermotropic liquid crystalline polymers based on dialkoxy terephthalates, synthesized from either hydroquinone (HQ) or 2,6-naphthalene diol (Naph).[1][2]

Table 1: Thermal Properties of Hydroquinone (HQ)-Based TLCPs with Varying Alkoxy Chain Lengths [1][2]

| Polymer | Alkoxy Side Group | Tg (°C) | Tm (°C) | Ti (°C) |

| HQ-2 | Ethoxy | 71 | 215 | > 350 |

| HQ-4 | Butoxy | 34 | 168 | 275 |

| HQ-6 | Hexyloxy | 11 | 155 | 260 |

Table 2: Thermal Properties of 2,6-Naphthalene Diol (Naph)-Based TLCPs with Varying Alkoxy Chain Lengths [1][2]

| Polymer | Alkoxy Side Group | Tg (°C) | Tm (°C) | Ti (°C) |

| Naph-2 | Ethoxy | 125 | 280 | > 350 |

| Naph-4 | Butoxy | 85 | 230 | 340 |

| Naph-6 | Hexyloxy | 68 | 210 | 315 |

Experimental Protocols

The characterization of the thermotropic liquid crystalline properties of terephthalate derivatives relies on a suite of analytical techniques. This section provides detailed methodologies for the key experiments.

Synthesis of Dialkoxy Terephthalate-Based TLCPs

A common method for the synthesis of these polymers is solution polymerization.[1][2]

Materials:

-

Dialkoxy terephthaloyl chloride (e.g., 2,5-diethoxyterephthaloyl chloride)

-

Aromatic diol (e.g., hydroquinone or 2,6-naphthalene diol)

-

Pyridine

-

N-methyl-2-pyrrolidone (NMP)

-

Methanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diol in NMP and pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the dialkoxy terephthaloyl chloride in NMP to the cooled diol solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

-

Filter the polymer, wash it thoroughly with methanol and water to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and associated enthalpy changes of liquid crystals.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 DSC).

Procedure:

-

Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample to a temperature above its expected isotropic transition temperature to erase any previous thermal history. A typical heating rate is 10-20°C/min under a nitrogen atmosphere.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition or crystallization temperature.

-

Perform a second heating scan at the same rate as the initial heating scan. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

-

The glass transition is observed as a step change in the baseline, the melting of the crystalline phase as an endothermic peak, and the transition from the liquid crystalline phase to the isotropic liquid as another endothermic peak.

Polarized Optical Microscopy (POM)

POM is used to visualize the textures of the liquid crystalline phases, which are characteristic of the specific phase type (e.g., nematic, smectic).

Instrumentation: A polarizing optical microscope equipped with a hot stage for temperature control.

Procedure:

-

Place a small amount of the sample on a clean glass microscope slide.

-

Cover the sample with a glass coverslip.

-

Heat the sample on the hot stage to its isotropic liquid phase to ensure it flows and forms a thin, uniform film.

-

Slowly cool the sample into the liquid crystalline phase.

-

Observe the sample between crossed polarizers. Different liquid crystal phases will exhibit characteristic textures. For example, a nematic phase often shows a threaded or Schlieren texture.

-

Record images of the textures at various temperatures during heating and cooling cycles to identify the phase transitions.

Wide-Angle X-ray Diffraction (WAXD)

WAXD provides information about the molecular arrangement and degree of order within the liquid crystalline phases.

Instrumentation: A wide-angle X-ray diffractometer with a temperature-controlled sample holder.

Procedure:

-

Prepare a thin film or a capillary sample of the material.

-

Mount the sample in the temperature-controlled holder of the diffractometer.

-

Heat the sample to the desired temperature within the liquid crystalline range.

-

Expose the sample to a monochromatic X-ray beam (e.g., Cu Kα radiation).

-

Collect the diffraction pattern using a 2D detector.

-

The diffraction pattern of a nematic phase typically shows a diffuse halo at a wide angle, corresponding to the average intermolecular distance. Smectic phases, which have a layered structure, will exhibit one or more sharp reflections at small angles, corresponding to the layer spacing, in addition to the wide-angle halo.

Structure-Property Relationships and Visualizations

The thermotropic properties of terephthalate derivatives are intricately linked to their molecular structure. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.

This diagram illustrates the fundamental components of a terephthalate-based liquid crystal and how each component influences the resulting thermotropic properties. The rigid terephthalate core is essential for mesophase formation, while the side chains, linking groups, and terminal groups provide a means to tune the specific properties.

This workflow diagram outlines the logical sequence of experiments performed to characterize a new terephthalate-based liquid crystalline material. Synthesis is the first step, followed by a parallel characterization of the thermal properties (DSC), phase identification (POM), and structural analysis (WAXD). The data from these techniques are then integrated to establish structure-property relationships.

This diagram details a key structure-property relationship observed in terephthalate-based liquid crystals.[1][2] As the length of the flexible alkoxy side chains increases, the overall molecular flexibility is enhanced, and the efficiency of molecular packing is reduced. This leads to a decrease in the energy required to induce phase transitions, resulting in lower glass transition, melting, and isotropization temperatures.

Conclusion

Terephthalate derivatives represent a versatile and important class of thermotropic liquid crystalline materials. Their properties can be systematically tailored through synthetic modifications, making them suitable for a wide array of advanced applications. This guide has provided a foundational understanding of their thermotropic behavior, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. It is intended to be a practical resource for scientists and researchers engaged in the design and characterization of novel liquid crystalline materials.

References

- 1. Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using Bis(4-methoxycarbonylphenyl) Terephthalate

Introduction

Bis(4-methoxycarbonylphenyl) Terephthalate is an aromatic di-ester monomer that holds potential for the synthesis of high-performance polyesters. The presence of multiple ester linkages and aromatic rings in its structure suggests that the resulting polymers may exhibit enhanced thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of polyesters from such monomers is typically achieved through polycondensation reactions, primarily melt polycondensation or solution polycondensation, with a suitable diol co-monomer.[2][3] These methods involve the transesterification of the methyl ester groups with the hydroxyl groups of the diol, leading to the formation of polyester chains and the elimination of methanol as a byproduct.[4]

This document provides detailed protocols for both melt and solution polycondensation methods, which can serve as a starting point for the synthesis of novel polyesters from this compound for applications in advanced materials, engineering plastics, and specialty fibers.

Key Synthesis Methodologies

Two primary methods are employed for the synthesis of polyesters from di-ester monomers: melt polycondensation and solution polycondensation.

Melt Polycondensation

Melt polycondensation is a solvent-free method carried out at high temperatures and under vacuum. This technique is widely used in the industrial production of polyesters like poly(ethylene terephthalate) (PET).[5][6] The reaction typically proceeds in two stages: an initial transesterification step to form oligomers, followed by a polycondensation step at higher temperature and vacuum to build high molecular weight polymer chains.[7]

Solution Polycondensation

Solution polycondensation is performed in a high-boiling point solvent, which allows for lower reaction temperatures compared to melt polycondensation. This method can be advantageous when dealing with monomers or polymers that are thermally sensitive.[8] It also facilitates better control over the reaction stoichiometry and can lead to polymers with a narrower molecular weight distribution.

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound with Ethylene Glycol

This protocol describes a two-stage melt polycondensation process analogous to the synthesis of PET from DMT and ethylene glycol.[4][9]

Materials:

-

This compound

-

Ethylene Glycol (high purity, diethylene glycol content < 0.1%)

-

Transesterification Catalyst (e.g., Zinc Acetate, Manganese(II) Acetate)

-

Polycondensation Catalyst (e.g., Antimony(III) Oxide, Germanium(IV) Oxide, Titanium(IV) Isopropoxide)

-

Heat Stabilizer (e.g., Phosphoric acid, Triphenyl phosphate)

-

High-purity Nitrogen gas

-

Vacuum source (<1 Torr)

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port.

-

Heating mantle with a temperature controller.

-

Distillation receiver to collect methanol and excess ethylene glycol.

Procedure:

Stage 1: Transesterification (Ester Interchange)

-

Charge the reactor with this compound and ethylene glycol in a molar ratio of approximately 1:2.2.

-

Add the transesterification catalyst (e.g., 50-150 ppm of Zinc Acetate based on the weight of the di-ester).

-

Purge the reactor with high-purity nitrogen to remove any oxygen.

-

Heat the reaction mixture to 180-220°C under a slow stream of nitrogen while stirring.

-

Methanol will be evolved as the transesterification reaction proceeds. Collect the methanol in the distillation receiver. The reaction is typically continued until approximately 80-90% of the theoretical amount of methanol has been collected. This stage usually takes 2-4 hours.

Stage 2: Polycondensation

-

Add the polycondensation catalyst (e.g., 200-400 ppm of Antimony(III) Oxide) and the heat stabilizer (e.g., 50-100 ppm of phosphoric acid) to the reactor.

-

Gradually increase the temperature to 270-290°C while simultaneously reducing the pressure to below 1 Torr.

-

The viscosity of the melt will increase significantly as the polycondensation reaction proceeds and excess ethylene glycol is removed. The stirring speed may need to be adjusted accordingly.

-

Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity (indicative of the target molecular weight) is achieved.

-

To stop the reaction, remove the vacuum by introducing nitrogen gas and then cool the reactor.

-

The resulting polyester can be extruded from the reactor as a strand and pelletized for further analysis.

Protocol 2: Solution Polycondensation of this compound with 1,4-Butanediol

This protocol provides a general procedure for solution polycondensation in a high-boiling solvent.[8]

Materials:

-

This compound

-

1,4-Butanediol (high purity)

-

Catalyst (e.g., Titanium(IV) butoxide, Dibutyltin oxide)

-

High-boiling point solvent (e.g., Diphenyl ether, Therminol®)

-

Inert gas (e.g., Argon, Nitrogen)

-

Precipitating solvent (e.g., Methanol, Acetone)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Apparatus for filtration and drying of the polymer.

Procedure:

-

Charge the flask with equimolar amounts of this compound and 1,4-butanediol.

-

Add the high-boiling point solvent in a sufficient amount to dissolve the monomers at the reaction temperature (e.g., 50% w/v concentration).

-

Add the catalyst (e.g., 0.1-0.5 mol% based on the di-ester).

-

Purge the system with an inert gas.

-

Heat the reaction mixture to 180-220°C with constant stirring.

-

Methanol will be formed and can be removed from the reaction mixture by azeotropic distillation with the solvent using the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of methanol collected. The reaction is typically continued for 4-8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction solution into a large excess of a non-solvent like methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer repeatedly with the precipitating solvent to remove any residual solvent and unreacted monomers.

-

Dry the final polyester product in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation

The following tables present representative quantitative data for aromatic polyesters synthesized from analogous di-ester monomers. This data can be used as a benchmark for the characterization of polyesters synthesized from this compound.

Table 1: Representative Thermal Properties of Aromatic Polyesters

| Polymer Composition (Di-ester + Diol) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, 5% weight loss, °C) | Reference |

| Dimethyl Terephthalate + Ethylene Glycol (PET) | 67-81 | 250-265 | >350 | [2] |

| Dimethyl 3,3'-Bibenzoate + Ethylene Glycol | 90-108 | - | 385-403 | [2] |

| Dimethyl 2,5-Furandicarboxylate + Ethylene Glycol | 85-95 | 210-220 | >350 | [3] |

| Dimethyl Naphthalate + Ethylene Glycol | 120-130 | 265-275 | >400 | [1] |

Table 2: Representative Mechanical Properties of Aromatic Polyesters

| Polymer Composition (Di-ester + Diol) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |

| Dimethyl Terephthalate + Ethylene Glycol (PET) | 48-72 | 2.8-4.1 | 50-300 | [1] |

| Dimethyl Naphthalate + Ethylene Glycol (PEN) | 80-100 | 5.0-6.0 | 10-50 | [1] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for melt and solution polycondensation.

Caption: General workflow for the melt polycondensation synthesis of polyesters.

Caption: General workflow for the solution polycondensation synthesis of polyesters.

References

- 1. Polyester - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globallcadataaccess.org [globallcadataaccess.org]

- 5. gaftp.epa.gov [gaftp.epa.gov]

- 6. globallcadataaccess.org [globallcadataaccess.org]

- 7. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

Applications of Bis(4-methoxycarbonylphenyl) Terephthalate in Electronics: A Review of Potential and Research Gaps

For Immediate Release

[City, State] – [Date] – Bis(4-methoxycarbonylphenyl) terephthalate, a key monomer in the synthesis of high-performance aromatic polyesters, presents significant potential for applications in the electronics industry, primarily as a precursor to advanced dielectric and insulating materials. While direct applications of the monomer itself are not documented, the resulting polymers are noted for their excellent thermal stability, mechanical strength, and chemical resistance, properties highly sought after for electronic components. However, a comprehensive review of publicly available research reveals a notable absence of specific quantitative data and detailed experimental protocols for a homopolymer synthesized directly from this monomer, hindering its immediate adoption in specialized electronic applications.

Aromatic polyesters, the class of polymers derived from this compound, are recognized for their potential in manufacturing insulating films and protective layers for electronic components.[1] These materials are crucial for the miniaturization and increasing power density of modern electronics, where efficient heat dissipation and reliable electrical insulation are paramount. The inherent rigidity and thermal stability of the aromatic polyester backbone suggest its suitability for high-temperature electronic applications where conventional polymers may fail.

Potential Applications in Electronics

The primary application of polymers derived from this compound is expected to be in the formulation of high-performance dielectric films. These films are integral components of capacitors, transistors, and other microelectronic devices. The key properties of interest for such applications include:

-

Dielectric Constant: A low dielectric constant is desirable for high-frequency applications to minimize signal delay and crosstalk.

-

Dielectric Strength (Breakdown Voltage): This indicates the material's ability to withstand high electric fields without failure, crucial for high-power electronics.

-

Dissipation Factor (Dielectric Loss): A low dissipation factor is important to minimize energy loss as heat, particularly in high-frequency circuits.

-

Thermal Stability: The ability to maintain stable electrical and mechanical properties at elevated operating temperatures is critical for reliability.

Synthesis and Processing

The synthesis of aromatic polyesters from monomers like this compound typically involves polycondensation reactions. Two common methods are melt polycondensation and solution polycondensation.

Logical Workflow for Polymer Synthesis and Film Fabrication:

Caption: General workflow for the synthesis, fabrication, and characterization of aromatic polyester films for electronic applications.

Experimental Protocols: General Methodologies

While specific protocols for a homopolymer of this compound are not available, the following are generalized protocols for the synthesis and characterization of aromatic polyesters that would be applicable.

Melt Polycondensation of Aromatic Polyesters

Objective: To synthesize a high molecular weight aromatic polyester from a diester monomer and a diol.

Materials:

-

This compound

-

A suitable diol (e.g., ethylene glycol, hydroquinone)

-

Polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

The monomers and catalyst are charged into a reaction vessel equipped with a mechanical stirrer, an inert gas inlet, and a distillation outlet.

-

The reactor is purged with an inert gas to remove oxygen.

-

The temperature is gradually increased to melt the reactants and initiate the transesterification reaction, during which methanol is distilled off.

-

After the initial transesterification, the temperature is further raised, and a vacuum is applied to facilitate the removal of the diol and drive the polymerization to completion.

-

The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.

-

The resulting polymer is then extruded, cooled, and pelletized.

Solution Casting for Thin Film Fabrication

Objective: To prepare a uniform thin film of the synthesized aromatic polyester for electrical characterization.

Materials:

-